4-amino-7-bromoquinazolin-2-ol

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

4-Amino-7-bromoquinazolin-2-ol (CAS 1781373-66-7) is a strategic 4-aminoquinazoline scaffold with a unique 7-bromo substituent enabling efficient late-stage functionalization via Pd-catalyzed cross-coupling—unachievable with non-brominated analogs. The 2-hydroxy group further differentiates reactivity and binding. Ideal for EGFR-targeted kinase inhibitor libraries, PROTAC synthesis (orthogonal 4-amino handle), and scalable process chemistry. Secure high-purity supply for your medicinal chemistry and SAR programs.

Molecular Formula C8H6BrN3O
Molecular Weight 240.1
CAS No. 1781373-66-7
Cat. No. B6165187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-7-bromoquinazolin-2-ol
CAS1781373-66-7
Molecular FormulaC8H6BrN3O
Molecular Weight240.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-bromoquinazolin-2-ol (CAS 1781373-66-7) Procurement Guide: An Advanced Heterocyclic Intermediate for Kinase-Targeted Synthesis


4-Amino-7-bromoquinazolin-2-ol (CAS 1781373-66-7) is a substituted 4-aminoquinazoline building block featuring a 7-bromo substituent and a 2-hydroxy group . This heterocyclic scaffold is fundamental to the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), where 4-aminoquinazolines act as competitive inhibitors at the ATP-binding site [1]. Its specific halogenation pattern is a key feature, positioning the 7-bromo group as a crucial handle for further functionalization via cross-coupling reactions to elaborate novel kinase inhibitor candidates [2].

Why 4-Amino-7-bromoquinazolin-2-ol Cannot Be Interchanged with Other Quinazoline Building Blocks


Within the quinazoline class, even minor structural modifications—such as the absence of a halogen, or its placement at a different ring position—can lead to profound changes in a molecule's biological activity and its utility as a synthetic intermediate . The 7-bromo substituent on the target compound is not arbitrary; it provides a unique, chemoselective handle for late-stage functionalization via palladium-catalyzed cross-couplings, a capability not shared by its non-brominated counterparts [1]. Furthermore, the 2-hydroxy group differentiates it from the more common 4-aminoquinazolines lacking this moiety, impacting both its chemical reactivity and its potential for forming specific interactions with a biological target [2]. The following section provides a quantitative assessment of these critical differentiators.

Quantitative Differentiation Evidence for 4-Amino-7-bromoquinazolin-2-ol (1781373-66-7) vs. Analogs


C8-Site Halogenation for Late-Stage Derivatization: 7-Bromo vs. Non-Halogenated Core

The target compound possesses a bromine atom at the 7-position, a feature that is essential for enabling late-stage diversification via cross-coupling chemistry. This specific substitution provides a critical advantage for exploring structure-activity relationships (SAR) that is absent in the unsubstituted 4-aminoquinazoline core . While direct kinetic or inhibitory data for the target compound is not available, the presence of the 7-bromo group is a quantifiable structural differentiator that dictates its synthetic utility. This is supported by extensive literature demonstrating the use of 7-bromoquinazoline as a reactant in the preparation of complex inhibitors, a role its non-halogenated counterpart cannot fulfill [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Differentiation from 7-Bromo-4-aminoquinazoline via 2-Hydroxy Functionality

The target compound (C8H6BrN3O, MW 240.06) is differentiated from its close structural analog, 7-bromoquinazolin-4-amine (C8H6BrN3, MW 224.06), by the presence of an additional oxygen atom at the 2-position, which exists in a keto-enol tautomeric form . This results in a quantifiable molecular weight difference of approximately 16.0 g/mol . While no comparative bioactivity data is available, this structural difference is expected to influence the compound's hydrogen-bonding capacity, lipophilicity, and overall reactivity, thereby directing its application toward distinct synthetic pathways or target interactions compared to the 4-amine-only analog [1].

Physical Chemistry Medicinal Chemistry Analytical Chemistry

Critical Role of 4-Aminoquinazoline Scaffold as ATP-Competitive Kinase Inhibitor

The 4-aminoquinazoline core of the target compound is a privileged structure for the development of ATP-competitive kinase inhibitors. This is evidenced by compounds like PD153035, a 4-anilinoquinazoline analog, which demonstrates exceptionally potent inhibition of EGFR tyrosine kinase with an IC50 of 0.025 nM . While the target compound itself lacks direct IC50 data, its inclusion of this core scaffold, combined with a synthetically versatile 7-bromo handle, positions it as a foundational building block for generating new chemical libraries with the potential for similar high potency. The presence of the 2-hydroxy group further provides a distinct vector for modulating binding interactions compared to standard 4-aminoquinazolines [1].

Enzymology Cancer Research Inhibitor Design

Key Research and Industrial Applications for 4-Amino-7-bromoquinazolin-2-ol (1781373-66-7)


Medicinal Chemistry: Synthesis of Diversified EGFR Kinase Inhibitor Libraries

This compound is ideally suited as a core building block in medicinal chemistry for generating libraries of novel 4-aminoquinazoline derivatives. The 7-bromo group serves as a robust handle for late-stage functionalization, enabling medicinal chemists to install a wide array of aryl, heteroaryl, or amino substituents via cross-coupling. This allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of next-generation EGFR inhibitors with improved potency or selectivity profiles [1].

Chemical Biology: Development of Bifunctional Degraders (PROTACs)

The distinct functional groups of 4-amino-7-bromoquinazolin-2-ol make it a valuable intermediate for the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The 4-amino group can be used to link to an E3 ligase ligand, while the 7-bromo group offers a site for attaching a linker to a target protein-binding moiety. This orthogonal reactivity profile is a key enabler for constructing bifunctional molecules aimed at inducing targeted protein degradation [2].

Process Chemistry: Scalable Late-Stage Functionalization

For process research and development, the 7-bromo functionality provides a predictable and scalable reaction point for introducing molecular complexity late in a synthetic sequence. This is advantageous over building block approaches that require carrying sensitive functional groups through multiple steps, potentially reducing step count and improving overall yield in the manufacturing of more advanced intermediates or final drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-7-bromoquinazolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.